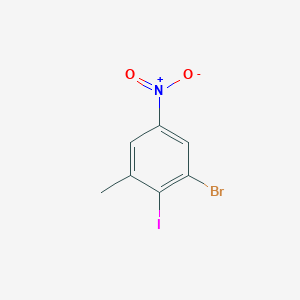

1-Bromo-2-iodo-3-methyl-5-nitrobenzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“1-Bromo-2-iodo-3-methyl-5-nitrobenzene” is a chemical compound with the molecular formula C7H5BrINO2 . It is a solid substance with a molecular weight of 341.93 .

Molecular Structure Analysis

The InChI code for “1-Bromo-2-iodo-3-methyl-5-nitrobenzene” is 1S/C7H5BrINO2/c1-4-2-5 (8)7 (9)6 (3-4)10 (11)12/h2-3H,1H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

“1-Bromo-2-iodo-3-methyl-5-nitrobenzene” is a solid substance . It has a molecular weight of 341.93 .Applications De Recherche Scientifique

Halogenation in Organic Synthesis

Halogenation plays a crucial role in organic synthesis, offering pathways to selectively functionalize molecules for further transformations. For instance, mixed halogenated compounds such as 2-bromo-4-iodo-1,3,5-trimethylbenzene are prepared in high yield through ring halogenations of polyalkylbenzenes using N-halosuccinimide and acidic catalysts. This method demonstrates the strategic use of halogenation in synthesizing complex molecules from simpler substrates, showcasing the versatility of halogenated intermediates in organic chemistry (Bovonsombat & Mcnelis, 1993).

Photoinduced Substitution Reactions

Photochemical studies on halothiophenes and halobenzenes reveal insights into the mechanisms of photoinduced substitution reactions. Research on compounds like 2-Iodo-5-nitrothiophene and 4-iodo-nitrobenzene has advanced understanding of how light can induce the cleavage of carbon-halogen bonds, leading to novel photoarylation processes. These studies offer valuable knowledge on harnessing light for chemical transformations, enabling the development of photochemical methods for synthesizing halogenated aromatic compounds (Latterini et al., 2001).

Enhancements in Solar Cell Performance

The introduction of halogenated compounds into the active layers of polymer solar cells (PSCs) has been shown to significantly improve device performance. For example, the addition of 1-Bromo-4-Nitrobenzene to the active layer of PSCs led to a notable increase in power conversion efficiency, demonstrating the potential of halogenated molecules in enhancing the efficiency of renewable energy technologies (Fu et al., 2015).

Domino Reactions in Heterocyclic Synthesis

Domino reactions, involving sequential bond-forming steps, are powerful tools in organic synthesis. The CuI-catalyzed coupling of 1-bromo-2-iodobenzenes with beta-keto esters, leading to 2,3-disubstituted benzofurans, exemplifies the utility of halogenated substrates in facilitating complex transformations. This method provides an efficient route to synthetically valuable heterocycles, highlighting the role of halogenated compounds in constructing diverse molecular architectures (Lu et al., 2007).

Photodissociation Studies for Understanding Molecular Behavior

Investigating the photodissociation of halobenzenes, such as bromobenzene and iodobenzene, sheds light on the dynamics of molecular dissociation processes. These studies provide insights into how different halogens affect the dissociation mechanism and energy distribution, contributing to a deeper understanding of photochemical reactions at the molecular level (Zhang et al., 2008).

Propriétés

IUPAC Name |

1-bromo-2-iodo-3-methyl-5-nitrobenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrINO2/c1-4-2-5(10(11)12)3-6(8)7(4)9/h2-3H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFWDGQAYWTWHQT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1I)Br)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrINO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.93 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-2-iodo-3-methyl-5-nitrobenzene | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}-4-methylbenzamide](/img/structure/B2545844.png)

![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrole-2-sulfonoyl chloride](/img/structure/B2545845.png)

![ethyl 2-(2-(phenylsulfonyl)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2545851.png)

![Methyl 4-fluoro-3-[(2-methoxy-5-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2545856.png)

![1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 2-(4-(methylsulfonyl)phenyl)acetate](/img/structure/B2545858.png)

![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(2,5-dimethylphenyl)acetamide](/img/structure/B2545859.png)

![N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylsulfanylacetamide](/img/structure/B2545860.png)

![[3-[(2,5-Difluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2545863.png)